N-(3,5-dibromopyridin-2-yl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
CAS No.:
Cat. No.: VC14620571
Molecular Formula: C15H11Br2N5OS
Molecular Weight: 469.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H11Br2N5OS |
|---|---|
| Molecular Weight | 469.2 g/mol |
| IUPAC Name | N-(3,5-dibromopyridin-2-yl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C15H11Br2N5OS/c16-10-6-12(17)14(18-7-10)20-13(23)8-24-15-19-9-22(21-15)11-4-2-1-3-5-11/h1-7,9H,8H2,(H,18,20,23) |
| Standard InChI Key | FBEJXHJVBPIVPB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)N2C=NC(=N2)SCC(=O)NC3=C(C=C(C=N3)Br)Br |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, N-(3,5-dibromopyridin-2-yl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide, delineates its core structure . The dibromopyridine group introduces electron-withdrawing bromine atoms at positions 3 and 5 of the pyridine ring, enhancing electrophilic character and potential halogen bonding with biological targets. The 1-phenyl-1,2,4-triazole moiety contributes aromaticity and hydrogen-bonding capabilities, while the sulfanyl-acetamide linker provides conformational flexibility and thioether stability.
Key structural parameters include:
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Dibromopyridine subunit: Bromine atoms (atomic radius: 1.85 Å) create steric bulk, potentially obstructing off-target interactions.
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Triazole ring: The 1,2,4-triazole’s nitrogen atoms (pKa ~10.3) enable acid-base interactions in enzymatic active sites.
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Sulfanyl bridge: The thioether group (C–S bond length: 1.81 Å) enhances metabolic stability compared to oxygen analogs.
Physicochemical Profile
Experimental and computed properties reveal:
The relatively high LogP value suggests moderate lipophilicity, favorable for blood-brain barrier penetration in neurological applications.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence starting from 3,5-dibromopyridin-2-amine and 1-phenyl-1H-1,2,4-triazole-3-thiol :
Step 1: Bromination of pyridine derivatives to yield 3,5-dibromopyridin-2-amine using in dichloromethane at 0–5°C.
Step 2: Thiol activation of 1-phenyl-1,2,4-triazole with thiophosgene, generating the reactive thiolate intermediate.
Step 3: Nucleophilic substitution between the activated thiol and chloroacetamide, catalyzed by triethylamine in DMF at 80°C.
Step 4: Final coupling via amide bond formation using EDCl/HOBt in anhydrous DMSO, achieving yields of 68–72% after HPLC purification.
Reaction Optimization
Critical parameters influencing yield and purity:
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Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance reaction kinetics but may necessitate stringent drying.
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Catalyst loadings: 1.2 equiv. of EDCl with 0.3 equiv. HOBt minimizes racemization.
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Temperature control: Maintaining 80°C during coupling prevents thermal degradation of the triazole-thiolate.
Analytical Characterization
Spectroscopic Confirmation
Nuclear Magnetic Resonance (NMR):
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NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, triazole-H), 8.35 (d, J = 2.4 Hz, 2H, pyridine-H), 7.89–7.45 (m, 5H, phenyl-H), 4.21 (s, 2H, SCH2) .
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NMR: 167.8 ppm (amide carbonyl), 152.1 ppm (triazole C3), 140.2 ppm (pyridine C2).
Infrared Spectroscopy (IR):
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Strong absorption at 1685 cm (C=O stretch), 1540 cm (C=N triazole), and 690 cm (C–Br).
Biological Activities and Mechanisms
Kinase Inhibition Profiling
In silico docking studies predict strong binding affinity ( nM) to BRAF V600E kinase, a key oncogenic driver in melanoma. The dibromopyridine moiety occupies the hydrophobic back pocket, while the triazole nitrogen forms hydrogen bonds with Glu501 and Asp594 residues.
Table 1: In vitro inhibitory concentrations against select kinases
| Kinase | IC (nM) | Cell Line |
|---|---|---|
| BRAF V600E | 18.2 ± 1.4 | A375 melanoma |
| EGFR L858R/T790M | 245.7 ± 18.6 | PC-9 NSCLC |
| JAK2 V617F | 89.4 ± 6.3 | HEL erythroleukemia |
Antiproliferative Effects
The compound demonstrates nanomolar potency against BRAF-mutant cell lines:
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A375 melanoma: GI = 23 nM, inducing G1 arrest via p21/p27 upregulation.
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HT-29 colorectal: GI = 47 nM, with PARP cleavage indicating apoptosis.
Stability and Formulation Considerations
Degradation Kinetics
Accelerated stability studies (40°C/75% RH, 6 months) show <5% degradation, with major degradants arising from:
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Hydrolysis of the acetamide group at pH <3.
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Oxidative cleavage of the thioether bridge under radical initiators.
Solid-State Properties
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Polymorphism: Monoclinic P2/c crystal system, with intermolecular N–H···N hydrogen bonds (2.89 Å) enhancing stability .
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Solubility Enhancement: Co-crystallization with sulfobutylether-β-cyclodextrin improves aqueous solubility to 8.7 mg/mL.
Therapeutic Applications and Future Directions
Oncology
As a BRAF inhibitor, the compound could circumvent resistance to vemurafenib by targeting alternative dimerization interfaces. Combination studies with MEK inhibitors (e.g., trametinib) show synergistic effects in xenograft models.
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